5-Fluoro-6-methylnicotinonitrile
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Overview
Description
5-Fluoro-6-methylnicotinonitrile is a chemical compound with the molecular formula C7H5FN2 It is a derivative of nicotinonitrile, characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylnicotinonitrile typically involves the introduction of the fluorine and methyl groups onto the nicotinonitrile core. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent is used to introduce the fluorine atom. The methyl group can be introduced through alkylation reactions using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated amines.
Scientific Research Applications
5-Fluoro-6-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions involving fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylnicotinonitrile involves its interaction with molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity, receptor binding, and other cellular processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-5-methylnicotinonitrile: Similar structure but with different positioning of the fluorine and methyl groups.
5-Fluoro-2-methylnicotinonitrile: Another derivative with the methyl group at the 2-position.
5-Fluoro-3-methylnicotinonitrile: Methyl group at the 3-position.
Uniqueness
5-Fluoro-6-methylnicotinonitrile is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other nicotinonitrile derivatives. This uniqueness makes it valuable for targeted research and applications where specific reactivity or interactions are desired.
Properties
IUPAC Name |
5-fluoro-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-7(8)2-6(3-9)4-10-5/h2,4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBPDCQZLNLPKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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